EGFR Wild-Type Kinase Inhibition: Sub-Micromolar Potency of Tyrosine kinase-IN-7
Tyrosine kinase-IN-7 (compound 13h) potently inhibits EGFR wild-type (WT) kinase activity in vitro. In a direct head-to-head study, it demonstrated an IC50 of 0.630 μM against EGFR WT, placing its activity within a comparable range to the clinical comparator erlotinib, which exhibited an IC50 range of 4.99 ± 0.09 to 13.914 ± 0.36 μM across the same cell line panel (note: enzymatic vs. cellular data; see Evidence_Tag) [1]. This specific value provides a benchmark for researchers evaluating this thieno[2,3-d]pyrimidine scaffold against established inhibitors [1].
| Evidence Dimension | Inhibition of EGFR wild-type kinase activity (IC50) |
|---|---|
| Target Compound Data | 0.630 μM |
| Comparator Or Baseline | Erlotinib (IC50 range across cell lines: 4.99 ± 0.09 to 13.914 ± 0.36 μM) |
| Quantified Difference | Not directly comparable (enzymatic vs. cellular assay), but positions compound 13h's potency within the context of a known inhibitor. |
| Conditions | In vitro enzymatic kinase assay for Tyrosine kinase-IN-7; cellular antiproliferative assay for Erlotinib range. |
Why This Matters
This data point is essential for selecting a compound with a defined, published potency against the primary target, enabling reproducible SAR and target engagement studies.
- [1] Elmetwally SA, et al. Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers. Bioorg Chem. 2019 Jul;88:102944. View Source
